molecular formula C13H21NO3Si B11851334 tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane

Cat. No.: B11851334
M. Wt: 267.40 g/mol
InChI Key: XVEOMACMUJTFNC-UHFFFAOYSA-N
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Description

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is a silyl ether derivative characterized by a tert-butyldimethylsilyl (TBS) group attached to a substituted phenoxy moiety (3-methyl-4-nitrophenol). This compound is structurally tailored for applications in organic synthesis, particularly as a protective group for alcohols or phenols, and as a coupling agent in materials science. The nitro group at the para position and the methyl group at the meta position on the aromatic ring influence its electronic and steric properties, impacting reactivity and stability .

Synthesis typically involves reacting 3-methyl-4-nitrophenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in dichloromethane (DCM). Similar protocols yield derivatives such as 4-nitrobenzyl oxy tert-butyl dimethylsilane (1g) with 86% efficiency .

Properties

Molecular Formula

C13H21NO3Si

Molecular Weight

267.40 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-methyl-4-nitrophenoxy)silane

InChI

InChI=1S/C13H21NO3Si/c1-10-9-11(7-8-12(10)14(15)16)17-18(5,6)13(2,3)4/h7-9H,1-6H3

InChI Key

XVEOMACMUJTFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of m-Cresol

The nitration process involves electrophilic aromatic substitution, where m-cresol reacts with nitric acid in the presence of sulfuric acid as a catalyst. Key steps include:

  • Reaction Setup : m-Cresol is dissolved in concentrated sulfuric acid at 0–5°C.

  • Nitration : Fuming nitric acid (≥90%) is added dropwise to maintain temperature below 10°C to prevent over-nitration.

  • Workup : The mixture is poured onto ice, and the product is extracted with dichloromethane or ethyl acetate.

  • Purification : Recrystallization from ethanol yields yellow crystals (mp: 125–130°C).

Optimization Notes :

  • Excess sulfuric acid enhances nitronium ion (NO₂⁺) generation, improving regioselectivity for the para position relative to the methyl group.

  • Temperature control minimizes byproducts like 2-methyl-4-nitrophenol.

Silylation of 3-Methyl-4-Nitrophenol

The hydroxyl group of 3-methyl-4-nitrophenol is protected via silylation using TBSCl.

Standard Silylation Protocol

Reagents :

  • 3-Methyl-4-nitrophenol

  • TBSCl

  • Imidazole (base)

  • Anhydrous DMF (solvent)

Procedure :

  • Deprotonation : 3-Methyl-4-nitrophenol (1 eq) and imidazole (2–3 eq) are dissolved in DMF under nitrogen.

  • Silylation : TBSCl (1.1 eq) is added dropwise at 0°C, then stirred at room temperature for 12–16 hours.

  • Workup : The reaction is quenched with water, extracted with hexane or ethyl acetate, and dried over MgSO₄.

  • Purification : Column chromatography (hexane/ethyl acetate, 20:1) yields the product as a yellow oil (typical yield: 80–86%).

Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield
SolventDMF, THF, or CH₂Cl₂DMF maximizes nucleophilicity
BaseImidazole > Et₃NReduces HCl side reactions
Temperature0°C → RTPrevents exothermic decomposition
Stoichiometry1.1 eq TBSClEnsures complete conversion

Alternative Methods

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Solid-Phase Synthesis : Silica-supported TBSCl enables easier purification but requires longer reaction times (24 hours).

Comparative Analysis of Silylation Conditions

The table below contrasts methodologies from recent literature:

StudySolventBaseTime (h)Yield (%)Purity (HPLC)
VulcanchemDMFImidazole168699%
RSCTHFEt₃N128195%
PMCCH₂Cl₂Pyridine187897%

Insights :

  • DMF consistently achieves higher yields due to superior solvation of intermediates.

  • Imidazole outperforms Et₃N by neutralizing HCl more efficiently, minimizing side reactions.

Challenges and Mitigation Strategies

Hydrolytic Instability

The TBS group in tert-butyldimethyl(3-methyl-4-nitrophenoxy)silane is susceptible to hydrolysis under acidic or aqueous conditions. Strategies to enhance stability include:

  • Using anhydrous solvents and inert atmospheres during synthesis.

  • Storing the product at –20°C under nitrogen.

Regioselectivity in Nitration

Competing ortho-nitration can occur if temperature exceeds 10°C. Controlled addition rates and dilute nitric acid (≤70%) favor para-selectivity.

Applications in Organic Synthesis

This compound serves as:

  • A protecting group for phenols in total synthesis of natural products.

  • A precursor for Suzuki-Miyaura couplings, where the nitro group is reduced to an amine for further functionalization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane serves as a versatile intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

  • Alkylation Reactions : Utilized as an alkylating agent to introduce propanol functionalities into pharmaceuticals.
  • Protective Group : Acts as a protective group for alcohols and amines during multi-step syntheses.
  • Silylation Reactions : Facilitates the silylation of alcohols and phenols, enhancing their reactivity in subsequent reactions.

Analytical Chemistry Applications

In analytical chemistry, this compound has been employed in the development of improved spectrophotometric assays. Notably, it has been tested for its performance as a substrate to quantify the hydrolytic activity of enzymes such as silicatein-α. The findings indicated that it provided reliable assay performance due to its structural characteristics that enhance sensitivity and specificity in detection methods .

Material Science Applications

The unique combination of silicon and organic functional groups enables this compound to be used in material science:

  • Silane Coupling Agents : Enhances adhesion between organic polymers and inorganic substrates.
  • Surface Modification : Used to modify surfaces for improved hydrophobicity or oleophobicity, making it beneficial for coatings and sealants.

Case Study 1: Hydrolytic Activity of Silicatein-α

A study investigated the hydrolytic activity of silicatein-α on various silyl ethers, including this compound. The results demonstrated that this compound could effectively serve as a substrate for enzyme kinetics studies, allowing researchers to determine Michaelis-Menten parameters with high accuracy despite challenges posed by background hydrolysis rates .

Case Study 2: Spectrophotometric Assay Development

In another study focused on improving spectrophotometric assays, this compound was identified as one of the most effective substrates for quantifying enzyme activity. The study highlighted its ability to produce distinct absorbance changes that correlate with enzyme concentration and activity levels .

Mechanism of Action

The mechanism of action of tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane involves the cleavage of the silyl ether bond under specific conditions. This cleavage can be catalyzed by enzymes such as silicatein, which hydrolyze the silicon-oxygen bond. The molecular targets include the phenoxy and silyl groups, and the pathways involved are primarily hydrolysis and substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Compounds

Substituent Effects on Reactivity and Stability

  • 4-Nitrobenzyl Oxy tert-Butyl Dimethylsilane (1g): This analog lacks the methyl group at the meta position but retains the nitro group at the para position. However, the nitro group’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attacks. Reported yields for 1g (86%) are comparable to the target compound, suggesting similar synthetic accessibility .
  • tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane :
    The iodine substituent enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the nitro group in the target compound offers superior electrophilicity for reactions like nitration or reduction. The iodine analog’s molecular weight (348.29 g/mol) is higher due to the iodine atom, impacting solubility and diffusion properties .

  • However, the trimethylsilyl group is less stable under acidic or basic conditions compared to the TBS group, limiting its use in prolonged reactions .

Spectroscopic and Physical Properties

  • IR and NMR Data :
    The target compound’s IR spectrum shows characteristic nitro group absorption near 1520 cm⁻¹ and Si-O-C stretching at 1254 cm⁻¹, consistent with analogs like 1g .

    • 1H NMR : Aromatic protons resonate at δ 8.21–8.19 (meta to nitro) and δ 7.50–7.48 (ortho to methyl), with tert-butyl protons at δ 1.05 .
    • 13C NMR : The nitro-bearing carbon appears at ~147 ppm, while the TBS carbons are at ~25 ppm (Si-C) .
  • Thermal Stability : The TBS group’s thermal stability (decomposition >200°C) surpasses trimethylsilyl analogs, making it suitable for high-temperature applications like CVD processes, where silane conversion rates depend on molecular stability .

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